molecular formula C15H9FO B2905032 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one CAS No. 82677-84-7

1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one

Cat. No. B2905032
CAS RN: 82677-84-7
M. Wt: 224.234
InChI Key: KGXLYUSMGFJWNJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one, also known as 4-Fluorophenylacrylonitrile, is an organic compound with a wide range of applications in the scientific and medical fields. Its unique properties make it an ideal candidate for use in a variety of research and laboratory experiments.

Scientific Research Applications

Refractive Indices in Methanol and Benzene Mixtures

The compound has been characterized for its refractive indices in methanol and benzene mixtures at 298K. This study involved various parameters like molar refraction, polarisability constant, and internal pressure, providing insights into dipole and solute-solvent interactions (Chavan & Gop, 2016).

Synthesis and Crystal Structure Analysis

A related compound was synthesized using 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine. The molecule's planar structure and its interactions in the crystal lattice were studied, providing valuable information for molecular design (Sharma et al., 2013).

Interaction with Bovine Serum Albumin

A series of 1-(4-fluorophenyl)-3-phenylprop-2-en-1-ones interacted with Bovine Serum Albumin, demonstrating the compound's potential for protein interaction studies (Garg & Raghav, 2013).

Synthesis and Biological Evaluation

A class of 1,3-diphenylprop-2-yn-1-ones, including 1-(4-fluorophenyl)-3-phenylprop-2-yn-1-one, was synthesized and evaluated for its inhibitory potency against cyclooxygenase and lipoxygenase. This highlights the compound's potential in therapeutic applications (Rao, Chen, & Knaus, 2005).

Substituent Effect Analysis

The effects of substituents on the structure and properties of (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds were studied, emphasizing the compound's role in chemical research (Balaji et al., 2015).

Structural and Vibrational Properties Study

1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were prepared and analyzed for their structural and vibrational properties, contributing to understanding molecular interactions and conformation (Saeed et al., 2011).

Hyperpolarizability and Quantum Analysis

The compound's molecular structure and vibrational properties were studied using various theoretical methods, providing insights into its electronic properties and interactions (Najiya et al., 2014).

Molecular Docking and Antibacterial Activity

The compound's molecular docking and antibacterial activity against Staphylococcus aureus were evaluated, showing its potential in the development of new antibacterial agents (Deghady et al., 2021).

properties

IUPAC Name

1-(4-fluorophenyl)-3-phenylprop-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXLYUSMGFJWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82677-84-7
Record name 1-(4-Fluorophenyl)-3-phenylprop-2-yn-1-one
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